N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide
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Overview
Description
N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom
Preparation Methods
The synthesis of N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide typically involves the reaction of 4-ethoxybenzonitrile with hydroxylamine to form the corresponding amidoxime. This intermediate is then cyclized with acyl chloride to yield the oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising biological activities, including antibacterial, antiviral, and anticancer properties.
Material Science: It can be used as a building block for the synthesis of advanced materials with specific properties.
Agriculture: The compound has shown potential as a pesticide or herbicide due to its biological activity against various pests and weeds.
Mechanism of Action
The mechanism of action of N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens or cancer cells. The exact molecular pathways can vary depending on the specific application and target organism .
Comparison with Similar Compounds
N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide can be compared with other oxadiazole derivatives such as:
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenoxy)acetamide: This compound has similar structural features but different substituents, leading to variations in biological activity.
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole core but differ in their substituents, affecting their chemical and biological properties
Properties
Molecular Formula |
C19H19N3O4 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C19H19N3O4/c1-3-24-15-10-6-14(7-11-15)18-21-19(22-26-18)20-17(23)12-25-16-8-4-13(2)5-9-16/h4-11H,3,12H2,1-2H3,(H,20,22,23) |
InChI Key |
VIPPJBMIXCFNRO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=NO2)NC(=O)COC3=CC=C(C=C3)C |
Origin of Product |
United States |
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